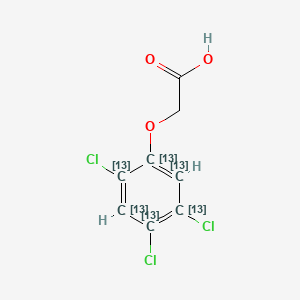

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid

Descripción

The compound 2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is a carbon-13 (13C6)-labeled derivative featuring a trichlorinated cyclohexatriene ring conjugated with an oxyacetic acid moiety. Such compounds are primarily utilized as isotopic tracers or internal standards in mass spectrometry, pharmacokinetic studies, and environmental monitoring due to their enhanced detectability in analytical workflows .

Propiedades

IUPAC Name |

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYMJHWAQXWPDB-ZRDHQLPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is synthesized by reacting 2,4,5-trichlorophenol with monochloroacetic acid, resulting in the elimination of a hydrogen chloride molecule . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of 2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic labeling is consistent and the final product meets the required specifications for research applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different chlorinated phenolic compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reductive dechlorination often involves microbial consortia or chemical reductants like sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated phenols, phenol, and substituted phenoxyacetic acids .

Aplicaciones Científicas De Investigación

A. Plant Biology

Auxin Functions:

As a synthetic auxin, this compound plays a crucial role in regulating plant growth and development. Its applications include:

- Cell Culture Studies: Researchers utilize this compound to study the effects of auxins on plant cell cultures. It helps in understanding cell differentiation and tissue regeneration.

- Growth Regulation: The compound is used to investigate its impact on root development and elongation. Studies have shown that it can stimulate root formation in various plant species.

Case Study:

A research study demonstrated that applying 2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid at specific concentrations significantly increased root biomass in Arabidopsis thaliana, showcasing its potential as a growth regulator.

B. Environmental Monitoring

Tracing Environmental Fate:

The carbon-13 labeling allows for precise tracking of the compound's movement and degradation in various ecosystems. Applications include:

- Soil Studies: Researchers can analyze how this compound interacts with soil microorganisms and its degradation pathways under different environmental conditions.

- Water Quality Assessment: The compound's presence can be monitored in water bodies to assess contamination levels from agricultural runoff.

Data Table: Environmental Impact Studies

| Study Focus | Methodology | Findings |

|---|---|---|

| Soil Microbial Activity | Application of labeled compound to soil samples | Increased microbial diversity observed after treatment |

| Aquatic Toxicology | Monitoring concentration levels in water samples | Detectable levels correlated with agricultural runoff |

Safety and Toxicological Assessments

Understanding the safety profile of this compound is essential for its application in research and agriculture. Toxicological studies indicate that while it exhibits herbicidal properties at effective concentrations, it also necessitates careful handling due to potential toxicity to non-target organisms.

Toxicity Case Study:

Research evaluating the genotoxic potential of the compound found no significant chromosomal aberrations in treated cell lines at concentrations below established thresholds. This suggests a favorable safety profile for controlled applications.

Mecanismo De Acción

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in plant cells, leading to the activation of gene transcription and promoting processes such as cell elongation and division. The compound’s molecular targets include auxin-binding proteins and transporters, which facilitate its movement within the plant .

Comparación Con Compuestos Similares

Structural and Isotopic Differences

The following compounds share core structural similarities but differ in substituents, isotopic labeling patterns, and applications:

2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid (CAS: 1329835-48-4)

- Molecular Formula : C9H9ClO3

- Molecular Weight : 206.57 g/mol

- Substituents : 4-chloro, 2-methyl groups on the cyclohexatriene ring.

- Isotopic Labeling : All six carbons in the cyclohexatriene ring are 13C-labeled.

- Purity : ≥95% .

4'-Hydroxy Diclofenac-13C6

- Molecular Formula: C14H11Cl2NO3 (with 13C6 labeling at specific positions)

- Molecular Weight : ~317.9 g/mol (calculated with 13C6 adjustment).

- Substituents: 2,6-dichloro, 4-hydroxyanilino group attached to the cyclohexatriene ring.

- Isotopic Labeling : Six carbons in the cyclohexatriene ring are 13C-labeled.

- Application : Used as a stable isotope-labeled metabolite in drug studies .

Hypothetical Target Compound

- Putative Molecular Formula : C8H5Cl3O3 (estimated based on structural analogs).

- Key Features : 3,4,6-trichloro substitution on the 13C6-labeled cyclohexatriene ring.

Comparative Analysis Table

Key Research Findings

Substituent Effects: The methyl group in the 4-chloro-2-methyl analog increases lipophilicity compared to hydroxyl or anilino groups, influencing solubility and chromatographic retention times .

Isotopic Utility :

- Full 13C6 labeling in cyclohexatriene rings enhances signal resolution in LC-MS/MS workflows, as demonstrated in studies on 4-chloro-2-methyl derivatives .

- Partial 13C6 labeling in 4'-hydroxy diclofenac allows precise tracking of metabolic transformations in hepatic studies .

Stability and Storage :

- Evidence suggests 13C6-labeled compounds are stored at controlled temperatures (2–8°C) to maintain isotopic integrity, though specific data for the target compound is lacking .

Actividad Biológica

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is a synthetic compound derived from 2,4,5-trichlorophenol and monochloroacetic acid. It is primarily recognized for its application as a labeled version of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a well-known herbicide. This compound has garnered attention in scientific research due to its unique isotopic labeling with carbon-13 (¹³C), allowing for advanced analytical studies in various biological and environmental contexts.

The molecular formula for 2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is , with a molecular weight of 407.2 g/mol. Its structure includes multiple chlorine substituents and an acetic acid moiety that contribute to its biological activity and environmental behavior.

This compound acts as a synthetic auxin in plants. Auxins are natural plant hormones that regulate growth by influencing cell division and elongation. The presence of chlorine atoms in the compound enhances its stability and biological activity compared to its natural counterparts. The mechanism involves binding to auxin receptors in plant cells, leading to altered gene expression related to growth processes.

Herbicidal Activity

2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid exhibits significant herbicidal properties. It disrupts normal plant growth patterns by mimicking natural auxins but causing uncontrolled cell division and eventual plant death. Studies have shown effective inhibition of various weed species at concentrations as low as 10 mg/kg.

Toxicological Profile

Research indicates that this compound has a No Observed Adverse Effect Level (NOAEL) of 3 mg/kg/day and a Lowest Observed Adverse Effect Level (LOAEL) of 10 mg/kg/day. Toxicological studies reveal potential mutagenic effects; however, the exact mechanisms remain under investigation.

Environmental Impact

The isotopic labeling allows for detailed studies on the environmental fate of the compound. It has been shown that 2-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid can persist in soil and water systems but is subject to microbial degradation by soil bacteria and fungi. This degradation pathway is crucial for understanding its long-term ecological impact .

Study 1: Herbicidal Efficacy

In a controlled laboratory study assessing the herbicidal efficacy of the compound on common agricultural weeds such as Amaranthus retroflexus and Chenopodium album, results indicated a significant reduction in biomass at concentrations above 5 mg/kg. The study highlighted the compound's potential as an effective herbicide with minimal environmental toxicity when applied judiciously .

Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted involving multiple animal models to evaluate the mutagenic potential of the compound. Results indicated that while there were observable adverse effects at higher doses (above LOAEL), lower doses did not significantly affect reproductive or developmental parameters .

Data Table: Summary of Biological Activities

| Activity | Observed Effects | Concentration |

|---|---|---|

| Herbicidal | Significant biomass reduction | > 10 mg/kg |

| NOAEL | No observed adverse effects | 3 mg/kg/day |

| LOAEL | Lowest observed adverse effects | 10 mg/kg/day |

| Mutagenicity | Potential mutagenic effects observed | > LOAEL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.